N-(1-Cyano-1-cyclopropylethyl)-2-((4-(p-tolyl)thiazol-2-yl)thio)acetamide
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Overview
Description
N-(1-Cyano-1-cyclopropylethyl)-2-((4-(p-tolyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-((4-(p-tolyl)thiazol-2-yl)thio)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of p-tolylamine with α-haloketones in the presence of a base.
Thioether Formation: The thiazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with cyano-cyclopropyl ethylamine to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-((4-(p-tolyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((4-(p-tolyl)thiazol-2-yl)thio)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, affecting various biochemical pathways. The cyano and cyclopropyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) or sulfathiazole.
Cyano Compounds: Compounds with cyano groups, such as acetonitrile or cyanocobalamin (vitamin B12).
Cyclopropyl Compounds: Compounds with cyclopropyl groups, such as cyclopropylamine or cyclopropylcarbinol.
Uniqueness
N-(1-Cyano-1-cyclopropylethyl)-2-((4-(p-tolyl)thiazol-2-yl)thio)acetamide is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in other compounds.
Properties
Molecular Formula |
C18H19N3OS2 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3OS2/c1-12-3-5-13(6-4-12)15-9-23-17(20-15)24-10-16(22)21-18(2,11-19)14-7-8-14/h3-6,9,14H,7-8,10H2,1-2H3,(H,21,22) |
InChI Key |
OGTOMSPZRYOXDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC(C)(C#N)C3CC3 |
Origin of Product |
United States |
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